[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
INX-09114 is a triphosphorylated metabolite derived from the prodrug BMS-986094, which was initially developed for the treatment of chronic hepatitis C virus infection . This compound is known for its potent antiviral properties, particularly against hepatitis C virus . INX-09114 is a nucleoside analog that mimics natural nucleotides, thereby interfering with viral replication processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of INX-09114 involves the phosphorylation of its precursor nucleoside analogs. The process typically includes the following steps:
Nucleoside Synthesis: The precursor nucleoside, such as 2’-C-methylguanosine, is synthesized through a series of chemical reactions involving the modification of the guanosine structure.
Phosphorylation: The nucleoside is then phosphorylated to form the triphosphate derivative, INX-09114.
Industrial Production Methods: Industrial production of INX-09114 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the precursor nucleoside.
Phosphorylation: Industrial-scale phosphorylation using optimized reaction conditions to maximize yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove impurities and ensure high purity of INX-09114.
Chemical Reactions Analysis
Types of Reactions: INX-09114 undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of its monophosphate and diphosphate derivatives.
Oxidation and Reduction: INX-09114 can participate in oxidation and reduction reactions, although these are less common.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions under acidic or basic conditions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Substitution: Involves nucleophiles such as halides or amines under appropriate conditions.
Major Products:
Monophosphate and Diphosphate Derivatives: Formed through hydrolysis.
Oxidized and Reduced Forms: Resulting from oxidation and reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
INX-09114 has a wide range of scientific research applications, including:
Mechanism of Action
INX-09114 exerts its effects by mimicking natural nucleotides and incorporating into viral RNA during replication. This incorporation leads to chain termination, effectively halting viral replication . The compound targets the viral RNA-dependent RNA polymerase, a key enzyme in the replication process . By inhibiting this enzyme, INX-09114 disrupts the synthesis of viral RNA, thereby preventing the proliferation of the virus .
Comparison with Similar Compounds
BMS-986094: The prodrug from which INX-09114 is derived.
INX-08144: Another metabolite in the same pathway.
INX-09054: A related compound with similar antiviral properties.
Uniqueness: INX-09114 is unique due to its high potency and selectivity against hepatitis C virus. Its triphosphorylated form allows for efficient incorporation into viral RNA, making it a highly effective antiviral agent . Additionally, its stability and ability to accumulate in target tissues contribute to its therapeutic potential .
Properties
Molecular Formula |
C11H18N5O14P3 |
---|---|
Molecular Weight |
537.21 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3/c1-11(19)6(17)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)16-3-13-5-7(16)14-10(12)15-8(5)18/h3-4,6,9,17,19H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,18)/t4-,6-,9-,11-/m1/s1 |
InChI Key |
XIWOELIBNPGBLO-GITKWUPZSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.